3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol
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Overview
Description
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is an organic compound that features a phenol group substituted with a methoxy-thiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol typically involves the reaction of 1,3-thiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde. This reaction proceeds through a Schiff base formation, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole ring can interact with metal ions and other chemical species. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as aminothiazole and benzothiazole share the thiazole ring structure.
Phenol Derivatives: Compounds like 4-methoxyphenol and 2,4-dimethylphenol share the phenol group.
Uniqueness
3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol is unique due to the combination of the methoxy-thiazole moiety with the phenol group. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[1-methoxy-1-(1,3-thiazol-2-yl)propyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-3-13(16-2,12-14-7-8-17-12)10-5-4-6-11(15)9-10/h4-9,15H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSTHPLYZTDJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)(C2=NC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576107 |
Source
|
Record name | 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129424-07-3 |
Source
|
Record name | 3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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